1-(3-Chloro-4-fluoropyridin-2-YL)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO |
|---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(3-chloro-4-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)7-6(8)5(9)2-3-10-7/h2-3H,1H3 |
InChI Key |
GRDDZWOTFYLRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Chloro 4 Fluoropyridin 2 Yl Ethanone and Analogous Halogenated Pyridyl Ethanones
Strategies for Selective Halogenation of Pyridine (B92270) Ring Systems
The electronic nature of the pyridine ring, being electron-deficient, complicates direct electrophilic halogenation, often requiring harsh conditions and resulting in mixtures of isomers. Consequently, a range of more controlled and regioselective methods have been developed.
The regiochemical outcome of pyridine halogenation is highly dependent on the directing effects of existing substituents and the chosen methodology. One powerful strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Furthermore, the N-oxide can be subsequently removed, providing a versatile route to various substituted pyridines. For instance, the regioselective halogenation of pyridine N-oxides can be achieved under mild conditions, offering practical access to 2-halo-substituted pyridines which are important pharmaceutical intermediates nih.gov. Baran et al. have reported the regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source. A similar C2-selective chlorination can be achieved using tetrabutylammonium chloride .
Directed ortho-lithiation is another key strategy for achieving regioselectivity. A directing group on the pyridine ring can facilitate the deprotonation of an adjacent position by a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic halogen source. This method allows for the precise installation of a halogen atom at a specific location researchgate.net. For example, the BuLi/LiDMAE reagent has been shown to promote the clean and regioselective C2 lithiation of 3- and 4-chloropyridines researchgate.net.
Halogen dance reactions, which involve the base-catalyzed migration of a halogen atom to a more thermodynamically stable position, also provide a route to otherwise inaccessible isomers wikipedia.orgclockss.org. This rearrangement can be influenced by factors such as the base, temperature, and solvent wikipedia.org. Continuous-flow chemistry has been utilized to control the selective formation of organolithium intermediates in halogen dance reactions of dihalopyridines, allowing for selective trapping of different regioisomers nih.gov.
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing fluorine into a pyridine ring, especially when the ring is activated by electron-withdrawing groups. In this reaction, a good leaving group, such as a chloride or bromide, is displaced by a fluoride (B91410) anion. The efficiency of SNAr fluorination can be challenging for electron-rich heteroaromatics and often requires forcing conditions wuxiapptec.com.
A common approach involves the reaction of a chloropyridine with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) chemicalbook.com. The use of phase-transfer catalysts can enhance the reactivity of the fluoride source. For instance, the combination of KF and tetrabutylammonium chloride can serve as a cost-effective alternative to CsF for the SNAr fluorination of chloropicolinate substrates nih.gov.
The synthesis of 3-fluoropyridine from 3-chloropyridine can be achieved, albeit in low yield, using a combination of CsF and HF nih.gov. A more general synthesis of 3-chloro-2-fluoropyridine involves the SNAr reaction of 2,3-dichloropyridine (B146566) with CsF in DMSO at elevated temperatures chemicalbook.com.
| Starting Material | Reagents | Product | Yield | Reference |
| 2,3-Dichloropyridine | CsF, DMSO | 3-Chloro-2-fluoropyridine | 71.9% | chemicalbook.com |
| 3-Chloropyridine | CsF, HF | 3-Fluoropyridine | Low | nih.gov |
This table presents examples of SNAr reactions for the synthesis of fluoropyridines.
The use of pyridyltrialkylammonium salts as activating groups can facilitate nucleophilic fluorination under milder conditions. The positively charged nitrogen atom of the trialkylammonium group strongly activates the pyridine ring towards nucleophilic attack, allowing for the displacement of a leaving group by fluoride ion.
Beyond traditional SNAr, other methods for fluorination exist. The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium fluoroborate salt derived from an aminopyridine, is a classic method for introducing fluorine. Electrophilic fluorinating reagents, such as Selectfluor®, can also be used for the direct fluorination of electron-rich pyridine derivatives mdpi.com.
The introduction of a chlorine atom at a specific position on the pyridine ring can be achieved through several methods. Direct chlorination of pyridine often leads to a mixture of products, with 2-chloropyridine and 2,6-dichloropyridine being common products wikipedia.orggoogle.com.
A more controlled approach involves the use of pyridine N-oxides, which can be regioselectively chlorinated at the 2-position. For example, a highly efficient and regioselective chlorination of unsymmetrical pyridine N-oxides can be achieved under mild conditions using oxalyl chloride or bromide in the presence of triethylamine researchgate.net. PPh3/Cl3CCN has also been developed as a chlorinating reagent for the regioselective C2-chlorination of heterocyclic N-oxides researchgate.net.
Directed ortho-lithiation, as mentioned previously, can also be employed for targeted chlorination. The lithiated pyridine intermediate is quenched with an electrophilic chlorine source, such as hexachloroethane, to install the chlorine atom at the desired position.
Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Synthesis
Introduction and Modification of the Ethanone (B97240) Moiety
The ethanone (acetyl) group can be introduced onto the halogenated pyridine ring through various methods. The choice of method often depends on the stability of the starting material and the desired regiochemistry.
A common route to 2-acetylpyridines involves the acylation of a 2-pyridyl organometallic reagent. For instance, 2-bromopyridine can be converted to its Grignard reagent, which then reacts with an acetylating agent to yield 2-acetylpyridine (B122185) clockss.org. A similar strategy can be applied to more complex halogenated pyridines, provided the organometallic intermediate is stable.
For the synthesis of 3-acetyl-2-chloropyridine, a method starting from 2-chloronicotinic acid has been developed. The carboxylic acid is first converted to its lithium salt, which then undergoes an addition reaction with methyl magnesium bromide to furnish the desired product google.com. Another reported synthesis of 2-acetyl-3-chloropyridine involves the reaction of 3-chloro-2-cyanopyridine with methylmagnesium bromide chemicalbook.com.
| Starting Material | Reagents | Product | Reference |
| 2-Chloronicotinic acid | 1. Lithium-containing compound 2. Methyl magnesium bromide | 3-Acetyl-2-chloropyridine | google.com |
| 3-Chloro-2-cyanopyridine | Methylmagnesium bromide | 2-Acetyl-3-chloropyridine | chemicalbook.com |
This table highlights methods for the introduction of the ethanone moiety onto a chlorinated pyridine ring.
The modification of the ethanone moiety itself can also be a valuable synthetic tool. The methyl group of the acetyl function can be deprotonated with a strong base, such as sodium hydride, to form an enolate. This enolate can then be reacted with various electrophiles to introduce further functionality. For example, deprotonation of 2-acetylpyridine with NaH followed by reaction with alkyl halides can be used to synthesize a variety of derivatives nih.gov.
Synthetic Routes for 2-Acetylpyridine Derivatives
The introduction of an acetyl group at the 2-position of a pyridine ring is a fundamental transformation in the synthesis of the target compound and its analogues. Several classical and modern methods have been developed for this purpose, with the Grignard reaction being a prominent example.
One of the most common methods for preparing 2-acetylpyridine involves the acylation of a 2-halopyridine, typically 2-bromopyridine, via a Grignard reagent. This approach entails the formation of a 2-pyridylmagnesium halide, which then reacts with an acetylating agent like acetyl chloride to furnish the desired ketone.
A closely related and highly relevant synthesis is that of 2-acetyl-3-chloropyridine. A detailed procedure for this compound involves the reaction of 3-chloro-2-cyanopyridine with methylmagnesium bromide in tetrahydrofuran (THF). The reaction proceeds under ice bath cooling, and after quenching with hydrochloric acid and subsequent workup, yields the desired product. This method highlights a viable route for introducing the acetyl group onto a pre-halogenated pyridine ring.
Another established route to 2-acetylpyridine derivatives involves a three-step process starting from 2-picolinic acid. This method first converts the carboxylic acid to 2-picolinoyl chloride using a chlorinating agent. The resulting acyl chloride is then reacted with a malonate ester, followed by hydrolysis and decarboxylation to yield the final 2-acetylpyridine product. This approach offers an alternative to the Grignard-based methods and can be advantageous depending on the availability of starting materials and the desired substitution pattern.
The table below summarizes some of the key synthetic routes to 2-acetylpyridine and its derivatives, showcasing the versatility of these methods.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Bromopyridine | 1. Mg, THF; 2. Acetyl chloride | 2-Acetylpyridine | Not specified | nih.gov |
| 3-Chloro-2-cyanopyridine | Methylmagnesium bromide, THF | 2-Acetyl-3-chloropyridine | Not specified | patsnap.com |
| 2-Picolinic acid | 1. Chlorinating agent; 2. Malonate ester; 3. H3O+ | 2-Acetylpyridine | High | beilstein-journals.orggoogle.comgoogle.com |
This table provides a summary of common synthetic routes to 2-acetylpyridine and its derivatives.
Selective Functionalization at the 2-Position of the Pyridine Ring
Achieving selective functionalization at the 2-position of a pyridine ring, especially one that is already substituted with halogens, is a critical step in the synthesis of complex molecules like 1-(3-Chloro-4-fluoropyridin-2-YL)ethanone. The electronic properties of the pyridine ring, which is electron-deficient, and the directing effects of existing substituents play a crucial role in determining the regioselectivity of these reactions.
Furthermore, the synthesis of 2-acetyl-3-chloropyridine from 3-chloro-2-cyanopyridine demonstrates the feasibility of introducing the acetyl group at the 2-position of a pre-existing halogenated pyridine. In this case, the cyano group at the 2-position is effectively replaced by the acetyl group via a Grignard reaction, showcasing a selective functionalization at this position.
The following table outlines strategies for the selective functionalization of the pyridine ring that are relevant to the synthesis of the target compound.
| Pyridine Substrate | Reagent/Method | Position of Functionalization | Product Type |
| 3-Halopyridines | Organolithium reagents | ortho to the directing group | ortho-Functionalized pyridines |
| 3-Chloro-2-cyanopyridine | Methylmagnesium bromide | 2-position | 2-Acetyl-3-chloropyridine |
This table illustrates methods for achieving regioselective functionalization on the pyridine ring.
Convergent and Divergent Synthetic Approaches
The construction of polysubstituted pyridines, such as this compound, can be approached through either convergent or divergent synthetic strategies. Convergent syntheses involve the assembly of the target molecule from several fragments in a way that the main carbon skeleton is formed late in the synthesis. Divergent syntheses, on the other hand, start from a common intermediate that is then elaborated into a variety of related structures.
Multi-component Reactions in Poly-substituted Pyridine Synthesis
Multi-component reactions (MCRs) are a powerful tool in convergent synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly atom-economical and can generate significant molecular diversity from a small set of starting materials.
Several named MCRs are employed for the synthesis of pyridines, including the Hantzsch pyridine synthesis and its variations. The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which is then oxidized to the corresponding pyridine. While traditionally used for the synthesis of symmetrically substituted pyridines, modifications of the Hantzsch synthesis allow for the preparation of unsymmetrically substituted derivatives.
More contemporary MCRs for pyridine synthesis often employ different combinations of starting materials to achieve a wide range of substitution patterns. These reactions can be catalyzed by various agents, including acids, bases, and metal catalysts. The choice of reactants and catalyst is crucial for controlling the regioselectivity of the reaction and achieving the desired substitution pattern on the pyridine ring. Although a specific MCR for the direct synthesis of this compound is not documented, the principles of MCRs offer a promising convergent approach to such complex halogenated pyridyl ethanones.
Sequential Functionalization Strategies for Complex Halogenated Pyridyl Ethanones
Divergent synthesis, through sequential functionalization, offers a complementary approach to the synthesis of complex molecules like this compound. This strategy involves the stepwise introduction of functional groups onto a simpler pyridine core. A plausible divergent route to the target compound could start with a readily available 2-acetylpyridine, followed by sequential halogenation at the 3- and 4-positions.
The regioselectivity of halogenation on the pyridine ring is influenced by the electronic nature of the ring and any existing substituents. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions (3- and 5-positions). Therefore, direct electrophilic halogenation of 2-acetylpyridine would likely lead to substitution at the 3- and 5-positions, which is not the desired outcome for the synthesis of the target molecule.
A more viable sequential functionalization strategy would involve starting with a pyridine ring that already contains the desired halogen substitution pattern, followed by the introduction of the acetyl group at the 2-position. As discussed in section 2.2.2, methods like directed ortho-metalation or the use of a pre-functionalized starting material like 3-chloro-4-fluoropyridine-2-carbonitrile could be employed for this purpose.
The following table compares convergent and divergent approaches for the synthesis of polysubstituted pyridines.
| Synthetic Approach | Description | Advantages | Disadvantages |
| Convergent (e.g., MCRs) | Assembly of the final molecule from multiple fragments in a single step. | High efficiency, atom economy, rapid access to molecular diversity. | Can be challenging to control regioselectivity for complex substitution patterns. |
| Divergent (e.g., Sequential Functionalization) | Stepwise introduction of functional groups onto a common scaffold. | Good control over the position of each substituent. | Can involve more steps, leading to lower overall yields. |
This table provides a comparison of convergent and divergent synthetic strategies.
Optimization of Reaction Efficiency and Process Parameters
The optimization of reaction conditions is crucial for the efficient and scalable synthesis of this compound and its analogues. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, reaction time, and the nature of the reactants.
In the context of Grignard reactions for the synthesis of 2-acetylpyridines, several factors can be optimized to improve the yield and minimize side reactions. The choice of the Grignard reagent (e.g., methylmagnesium bromide or chloride), the solvent (typically THF or diethyl ether), and the reaction temperature are critical. The slow addition of the Grignard reagent to the acetylating agent at low temperatures can help to control the exothermicity of the reaction and prevent the formation of byproducts.
For multi-component reactions, the optimization of the catalyst and reaction conditions is paramount for achieving high yields and regioselectivity. The screening of different catalysts (e.g., Lewis acids, Brønsted acids, or organocatalysts), solvents of varying polarity, and temperatures can have a significant impact on the outcome of the reaction.
The table below presents some of the key parameters that are typically optimized in the synthesis of pyridyl ethanones.
| Reaction Type | Key Parameters for Optimization | Desired Outcome |
| Grignard Reaction | Grignard reagent, solvent, temperature, addition rate | High yield of the desired ketone, minimization of tertiary alcohol formation |
| Multi-component Reaction | Catalyst, solvent, temperature, stoichiometry of reactants | High yield of the desired polysubstituted pyridine, high regioselectivity |
| Sequential Functionalization | Order of steps, protecting groups, reaction conditions for each step | High overall yield, clean conversion at each step |
This table highlights important parameters for the optimization of synthetic reactions leading to pyridyl ethanones.
Reaction Chemistry of 1 3 Chloro 4 Fluoropyridin 2 Yl Ethanone
Reactivity of the Halogen Substituents on the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its halogen substituents. The presence of the electron-withdrawing acetyl group further modulates this reactivity.
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halogenated pyridines. In 1-(3-chloro-4-fluoropyridin-2-yl)ethanone, the fluorine atom at the C-4 position is generally more susceptible to nucleophilic displacement than the chlorine atom at the C-3 position. This is due to the C-4 position being activated by the ring nitrogen, which can stabilize the intermediate Meisenheimer complex. The reactivity of fluoropyridines in SNAr reactions is often greater than that of chloropyridines. cas.cz
For instance, studies on related 3-chloro-4-fluoronitrobenzene (B104753) have shown selective substitution of the fluorine atom by various nucleophiles. researchgate.net Similarly, in the case of this compound, a nucleophile would preferentially attack the C-4 position. The electron-withdrawing nature of the acetyl group at the C-2 position also contributes to the activation of the ring towards nucleophilic attack.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Major Product | Reference |
|---|---|---|---|
| Pentafluoropyridine | Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |
| 2-Fluoropyridine (B1216828) | NaOEt | 2-Ethoxypyridine | cas.cz |
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and a halide, is a powerful tool for carbon-carbon bond formation. wikipedia.orglibretexts.org In the context of this compound, the relative reactivity of the C-Cl and C-F bonds towards oxidative addition to the palladium(0) catalyst is the determining factor for regioselectivity. Generally, the order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf > Cl >> F. harvard.edu
Therefore, it is expected that the C-Cl bond at the C-3 position will be significantly more reactive in Suzuki-Miyaura coupling reactions than the C-F bond at the C-4 position. This allows for selective functionalization at the C-3 position with various boronic acids or esters, leaving the C-4 fluorine atom intact for potential subsequent nucleophilic substitution reactions. Research on the Suzuki-Miyaura cross-coupling of monohalopyridines has shown that the reactivity is influenced by the halogen and its position on the ring. researchgate.net
The regiochemical outcome of reactions on this compound is governed by several factors:
Reaction Type: Nucleophilic aromatic substitution favors displacement of the more labile fluorine at the activated C-4 position. Conversely, palladium-catalyzed cross-coupling reactions favor reaction at the more reactive C-Cl bond at the C-3 position.
Electronic Effects: The electron-deficient nature of the pyridine ring, enhanced by the C-2 acetyl group, activates the ring for nucleophilic attack, particularly at the C-4 and C-6 positions.
Leaving Group Ability: In SNAr reactions, fluoride (B91410) is an excellent leaving group due to the high electronegativity of fluorine, which polarizes the C-F bond.
Catalyst and Ligands: In cross-coupling reactions, the choice of palladium catalyst and phosphine (B1218219) ligands can influence the reactivity and selectivity, especially for less reactive chlorides. nih.gov
Studies on the regioselective functionalization of 4-chloro-3-fluoropyridine (B1587321) have demonstrated that both metalation and Minisci-type reactions can be directed to specific positions on the pyridine ring. nih.gov Furthermore, the generation of pyridyne intermediates from dihalopyridines can lead to regioselective difunctionalization. nih.gov
Transformations of the Ethanone (B97240) Functional Group
The ethanone (acetyl) group at the C-2 position offers a versatile handle for a variety of chemical transformations.
The ketone of the ethanone group can be readily reduced to the corresponding secondary alcohol, 1-(3-chloro-4-fluoropyridin-2-yl)ethanol. Standard reducing agents are effective for this transformation. Research on the reduction of 2-acetylpyridine (B122185) has shown that reagents like lithium aluminum hydride in diethyl ether can produce the corresponding alcohol, 1-(2-pyridyl)-1-ethanol, in good yield. cas.cz
Alternatively, reduction using zinc dust in acetic acid can also yield the secondary alcohol, though it may be accompanied by the formation of the fully reduced alkylpyridine. cas.cz The choice of reducing agent and reaction conditions can therefore be tailored to selectively produce the alcohol derivative.
Table 2: Reduction of Acetylpyridines
| Starting Material | Reducing Agent | Product | Reference |
|---|---|---|---|
| 2-Acetylpyridine | Lithium aluminum hydride / Diethyl ether | 1-(2-Pyridyl)-1-ethanol | cas.cz |
| 2-Acetylpyridine | Zinc / Acetic acid | 1-(2-Pyridyl)-1-ethanol and 2-Ethylpyridine | cas.cz |
The ethanone group can participate in a range of condensation and derivatization reactions. The active methylene (B1212753) protons of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles.
One common derivatization is the formation of an oxime through reaction with hydroxylamine. This reaction is a standard method for the characterization and modification of ketones.
Furthermore, the ethanone can undergo base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with aldehydes. rsc.orgrsc.org Studies on 2-acetylpyridine have shown that it can react with benzaldehydes to form chalcone-like compounds and other more complex cyclized products. rsc.orgrsc.orgresearchgate.netichem.md These reactions open pathways to a diverse array of more complex molecular architectures.
Exploration of Intramolecular Cyclization Pathways
Intramolecular cyclization of this compound can be envisioned to proceed through various pathways, primarily involving the acetyl group and the reactive halogen substituents on the pyridine ring. These reactions typically require activation, often through acid or base catalysis, to facilitate the formation of new heterocyclic ring systems.
Another potential route for intramolecular cyclization involves the reaction with bifunctional nucleophiles. For instance, reaction with hydrazine (B178648) (H₂NNH₂) could lead to the formation of a hydrazone at the acetyl group. Subsequent intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces either the chloro or fluoro substituent, would result in the formation of a fused pyridotriazine system. The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303) has been shown to yield 1-(3-chloropyridin-2-yl)hydrazine, demonstrating the feasibility of nucleophilic substitution at the 2-position. nih.govresearchgate.net While this is an intermolecular example, it supports the potential for an intramolecular version starting from the corresponding hydrazone of this compound.
The table below summarizes potential intramolecular cyclization products based on the reactivity of analogous compounds.
| Reactant/Condition | Proposed Intermediate | Potential Cyclized Product |
| Acid Catalyst (e.g., TfOH) | Enol/Enolate | Fused dihydropyridofuran derivative |
| Hydrazine (H₂NNH₂) | Hydrazone | Pyridotriazine derivative |
It is important to note that these are proposed pathways based on the known reactivity of similar compounds, and dedicated studies on this compound are required for confirmation.
Stability and Reactivity Profiles under Varied Chemical Conditions
The stability and reactivity of this compound are significantly influenced by the chemical environment, particularly pH and the presence of nucleophiles. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the acetyl, chloro, and fluoro substituents.
Nucleophilic Aromatic Substitution:
The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com In this specific molecule, both the C-4 (bearing fluorine) and the C-2 (bearing the acetyl group and attached to the chloro-substituted C-3) positions are electronically activated.
Studies on halopyridines have established that fluorine is a much better leaving group than chlorine in SNAr reactions. The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.gov This suggests that the fluorine atom at the C-4 position of this compound is the most likely site for nucleophilic attack. The chloro group at C-3 is less activated and would require more forcing conditions for substitution.
The reactivity towards nucleophiles can be summarized as follows:
| Position | Halogen | Relative Reactivity | Rationale |
| C-4 | Fluoro | High | Strong activation by pyridine nitrogen; Fluorine is an excellent leaving group in SNAr. nih.gov |
| C-3 | Chloro | Low | Less activated position for nucleophilic attack on the pyridine ring. |
Stability under Varied pH:
Acidic Conditions: Under acidic conditions, the pyridine nitrogen is protonated. This protonation further increases the electron deficiency of the ring, potentially enhancing its susceptibility to nucleophilic attack. Acid catalysis can also promote reactions involving the acetyl group, such as enolization and subsequent cyclization, as previously discussed. rsc.org
Basic Conditions: In the presence of a strong base, the methyl protons of the acetyl group can be abstracted to form an enolate. This enolate can participate in various reactions. The stability of the compound in strong basic solutions may be compromised due to the potential for both enolate formation and nucleophilic aromatic substitution by hydroxide (B78521) ions or other bases present.
Neutral Conditions: The compound is expected to be relatively stable under neutral conditions, though the presence of even weak nucleophiles could lead to slow substitution of the fluorine atom over time.
The introduction of fluorine into a pyridine ring is also known to affect the basicity of the molecule. The pKa of the conjugate acid of a fluorinated pyridine is generally lower (i.e., the compound is less basic) than its non-fluorinated analog. This alteration in basicity can influence its behavior and interactions in biological and chemical systems.
Spectroscopic and Computational Investigations of 1 3 Chloro 4 Fluoropyridin 2 Yl Ethanone
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in a molecule. For 1-(3-chloro-4-fluoropyridin-2-yl)ethanone, one would expect to observe distinct signals for the methyl protons of the ethanone (B97240) group and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) of the pyridinyl protons would be particularly informative, revealing their relative positions and the electronic effects of the chloro and fluoro substituents.
¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance. The chemical shifts of the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring would confirm the presence of these functional groups and their connectivity. Furthermore, carbon-fluorine coupling would be observable for the carbon atoms in proximity to the fluorine substituent.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable insights into the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen would be influenced by the presence of the adjacent chloro and acetyl substituents.
¹H NMR Data Table (Predicted)
| Protons | Chemical Shift (ppm, Predicted) | Multiplicity |
|---|---|---|
| CH₃ | 2.5 - 2.7 | Singlet |
¹³C NMR Data Table (Predicted)
| Carbon Atom | Chemical Shift (ppm, Predicted) |
|---|---|
| C=O | 195 - 205 |
| Pyridine Ring | 110 - 160 |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govachemblock.com By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic fingerprint of the compound. For this compound, key diagnostic absorption bands would be expected. The most prominent of these would be the strong absorption corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically found in the range of 1680-1715 cm⁻¹. Additionally, C-H stretching vibrations from the methyl group and the pyridine ring would appear around 2900-3100 cm⁻¹. Vibrations associated with the C-Cl and C-F bonds would be expected in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹, Predicted) |
|---|---|
| C=O (Ketone) | 1680 - 1715 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C-F | 1000 - 1400 |
Mass Spectrometry (MS) for Molecular Mass Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.govpensoft.net This information allows for the precise determination of the molecular weight of a compound, providing strong evidence for its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be able to confirm its molecular formula, C₇H₅ClFNO. Furthermore, by subjecting the molecule to fragmentation, the resulting mass spectrum would display a characteristic pattern of fragment ions. The analysis of these fragments can help to piece together the structure of the molecule, corroborating the findings from NMR and IR spectroscopy. Common fragmentation pathways might include the loss of the methyl group or the entire acetyl group.
X-ray Crystallography for Definitive Solid-State Structural Confirmation
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern on the pyridine ring. It would also provide valuable information on how the molecules pack in the crystal lattice, which can influence physical properties such as melting point and solubility.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. nih.gov
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds. nih.gov The development of a robust HPLC method for this compound would involve the optimization of several parameters to achieve good resolution and peak shape.
A typical reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. By running a gradient of the organic solvent, a wide range of impurities can be separated from the main compound. The detector, typically a UV-Vis detector, would be set to a wavelength where the compound exhibits strong absorbance, likely around 254 nm, which is common for aromatic compounds. This developed HPLC method would be crucial for determining the purity of synthesized batches of this compound and for tracking the consumption of starting materials and the formation of the product during its synthesis.
Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
Computational Chemistry Studies
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules, complementing experimental findings with detailed theoretical insights. For a molecule like this compound, computational studies are invaluable for predicting its electronic structure, reactivity, and behavior in different environments. These investigations are typically performed using specialized software and a range of theoretical models.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT study of this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information can be derived.
Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). This information is crucial for predicting how the molecule will interact with other chemical species.
Other reactivity descriptors that would be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Unit |
| HOMO Energy | (Data not available) | eV |
| LUMO Energy | (Data not available) | eV |
| HOMO-LUMO Gap | (Data not available) | eV |
| Ionization Potential | (Data not available) | eV |
| Electron Affinity | (Data not available) | eV |
| Electronegativity (χ) | (Data not available) | eV |
| Chemical Hardness (η) | (Data not available) | eV |
| Chemical Softness (S) | (Data not available) | eV⁻¹ |
Table 2: Hypothetical DFT-Calculated Optimized Geometrical Parameters of this compound
| Bond/Angle | Bond Length (Å) / Bond Angle (°) |
| C-Cl | (Data not available) |
| C-F | (Data not available) |
| C=O | (Data not available) |
| C-C (ring) | (Data not available) |
| C-N (ring) | (Data not available) |
| C-C-O (acetyl) | (Data not available) |
| F-C-C-N (dihedral) | (Data not available) |
Mechanistic Pathway Elucidation through Theoretical Modeling
Theoretical modeling is an indispensable tool for mapping out the step-by-step processes of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.
By calculating the potential energy surface of a reaction, chemists can identify the transition states—the high-energy intermediates that connect reactants and products. The energy barrier associated with each transition state, known as the activation energy, determines the rate of the reaction.
For instance, a theoretical study might investigate the nucleophilic substitution reactions at the pyridine ring, comparing the likelihood of substitution at different positions. Such a study would involve modeling the approach of a nucleophile and calculating the energy changes along the reaction coordinate. The results would reveal the most favorable reaction pathway and provide insights into the factors that control the reaction's outcome.
Analysis of Solvent Effects on Molecular Parameters and Vibrational Frequencies
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecular parameters of this compound.
These calculations would reveal how the molecule's geometry, electronic properties (like the HOMO-LUMO gap), and dipole moment change in solvents of varying polarity. For example, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction.
Furthermore, solvent effects on the vibrational frequencies of the molecule can be calculated and compared with experimental spectroscopic data (such as infrared and Raman spectra) recorded in the same solvents. This comparison helps to validate the theoretical model and provides a more detailed assignment of the observed spectral bands. Changes in vibrational frequencies upon solvation can also offer clues about specific molecule-solvent interactions, such as hydrogen bonding.
Table 3: Hypothetical Calculated Vibrational Frequencies of this compound in Different Solvents
| Vibrational Mode | Gas Phase (cm⁻¹) | In Ethanol (cm⁻¹) | In Dichloromethane (cm⁻¹) |
| C=O stretch | (Data not available) | (Data not available) | (Data not available) |
| C-F stretch | (Data not available) | (Data not available) | (Data not available) |
| C-Cl stretch | (Data not available) | (Data not available) | (Data not available) |
| Pyridine ring breathing | (Data not available) | (Data not available) | (Data not available) |
Advanced Research Applications of 1 3 Chloro 4 Fluoropyridin 2 Yl Ethanone and Its Derivatives
Role as Building Blocks in Complex Organic Synthesis
The inherent reactivity of the chloro, fluoro, and acetyl groups on the pyridine (B92270) ring of 1-(3-chloro-4-fluoropyridin-2-yl)ethanone makes it an exceptionally useful intermediate in the construction of elaborate molecular architectures.
The development of novel heterocyclic compounds is a major focus of synthetic chemistry, driven by the search for new materials and pharmacophores. The structure of this compound is well-suited for constructing fused ring systems. The acetyl group, in conjunction with the adjacent ring nitrogen, can participate in condensation reactions to form new rings. For instance, diacetyl derivatives of aromatic linkers are known to undergo the Friedländer condensation with amino-aldehydes or amino-ketones to produce complex polypyridyl systems. nih.gov This suggests that this compound could be a key starting material for creating novel fused heterocyclic frameworks, such as pyridothiadiazines or other annulated structures. researchgate.netnih.gov
Furthermore, domino reactions, which involve multiple bond-forming events in a single synthetic operation, are an efficient way to build complex molecules. nih.gov The multiple reactive sites of this compound make it an ideal candidate for such reaction cascades, enabling the rapid assembly of intricate heterocyclic and macrocyclic structures from simple precursors.
The synthesis of polysubstituted pyridines is of significant interest due to their wide range of applications. rsc.org this compound serves as an excellent platform for creating such derivatives through selective functionalization of the pyridine ring. The differential reactivity of the C-Cl and C-F bonds allows for programmed, site-selective cross-coupling reactions.
For example, Suzuki cross-coupling reactions can be employed to introduce various aryl and heteroaryl substituents. It has been demonstrated that the reactivity of different electrophiles in such couplings can be controlled, allowing for sequential reactions. nih.gov This chemoselectivity would enable the stepwise replacement of the chlorine and fluorine atoms with different organic fragments, leading to a diverse library of polysubstituted pyridines. The acetyl group can also be modified or used as a directing group in these synthetic transformations.
| Potential Derivative | Reaction Type | Introduced Substituent | Relevant Precedent |
| 1-(3-Phenyl-4-fluoropyridin-2-yl)ethanone | Suzuki Coupling | Phenyl | Selective coupling at the chloro position is feasible. nih.gov |
| 1-(3-Chloro-4-arylpyridin-2-yl)ethanone | Suzuki Coupling | Various Aryl Groups | Coupling at the fluoro position can be achieved under different catalytic conditions. nih.gov |
| 1-(3,4-Diarylpyridin-2-yl)ethanone | Sequential Suzuki Coupling | Two Different Aryl Groups | Stepwise functionalization allows for the creation of highly substituted pyridines. nih.gov |
| 2-Acetyl-3-chloropyridin-4-yl Amines | Nucleophilic Aromatic Substitution | Amines | The fluorine atom is typically more susceptible to nucleophilic attack than chlorine. |
Application in Coordination Chemistry and Ligand Design
The pyridine moiety is a classic component of ligands in coordination chemistry due to the ability of its nitrogen atom to bind to metal ions. The derivatives of this compound are promising candidates for the design of novel ligands with tailored electronic and steric properties.
The combination of the pyridine nitrogen and the oxygen atom of the acetyl group in this compound and its derivatives allows them to act as bidentate chelating ligands. This chelation can form stable five-membered rings with transition metal centers. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring.
Pyridyl-based ligands, including those with phosphine (B1218219) and carboxylic acid groups, have been extensively used to create complexes with diverse properties and applications. nih.govnih.gov For instance, pyridylphosphine ligands react with platinum(II) and palladium(II) to form stable diphosphine complexes. nih.gov Similarly, the N,O-chelation from a pyridyl ethanone (B97240) derivative would create a stable coordination environment, suitable for catalytic applications or for the development of complexes with interesting photophysical properties. The halogen substituents offer a route to further functionalization, even after complexation.
| Metal Ion | Coordinating Atoms | Potential Complex Type | Relevant Precedent |
| Palladium(II) | Pyridine-N, Acetyl-O | [Pd(L)Cl₂] | Bidentate N,O-ligands are common in Pd chemistry. |
| Platinum(II) | Pyridine-N, Acetyl-O | [Pt(L)Me₂] | Pyridylphosphine ligands form similar stable complexes. nih.gov |
| Ruthenium(II) | Pyridine-N, Acetyl-O | [Ru(L)(bpy)₂]²⁺ | Polypyridyl Ru(II) complexes are classic in photochemistry. researchgate.net |
| Iridium(III) | Pyridine-N, Acetyl-O | [Ir(L)(ppy)₂]⁺ | Pyridyl units are integral to cyclometalated Ir(III) complexes. |
| Lanthanides (Eu³⁺, Tb³⁺) | Acetyl-O | Luminescent Complexes | The acetyl group can act as an "antenna" to sensitize lanthanide emission. nih.gov |
Supramolecular chemistry relies on the self-assembly of molecular components into larger, ordered structures. Polypyridyl bridging ligands are essential for constructing these assemblies, which can range from discrete molecular cages to extended coordination polymers. researchgate.net
Derivatives of this compound can serve as precursors to these bridging ligands. For example, coupling reactions could be used to link two pyridyl ethanone units together, forming a bis(pyridyl) ligand. Subsequent chemical modification of the acetyl groups could then lead to the formation of more complex multidentate ligands. These ligands can bridge multiple metal centers, facilitating the formation of dinuclear or polynuclear complexes, which are of interest for studying metal-metal interactions and for applications in catalysis and molecular magnetism. nih.govresearchgate.net The synthesis of such ligands often involves coupling strategies like the Stille or Sonogashira reactions, for which halogenated pyridines are ideal substrates. nih.gov
Exploration in Materials Science Applications (Non-Biological)
The unique electronic and structural features of molecules derived from this compound make them attractive targets for materials science research. The combination of a π-deficient pyridine ring with the potential for extensive conjugation and coordination to metal ions opens up possibilities for creating materials with novel optical, electronic, and magnetic properties.
Transition metal complexes based on pyridyl ligands, such as terpyridines, are known to have applications in catalysis and to exhibit interesting redox behavior. rsc.org The ability of these ligands to stabilize metal cations and facilitate electron transfer is crucial for these functions. Complexes derived from this compound could be explored as catalysts or as components in redox-active materials.
Furthermore, lanthanide complexes constructed from pyridyl-based ligands have shown promise as single-molecule magnets and as luminescent materials. nih.gov The organic ligand can act as an antenna, absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. nih.gov This property is valuable for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs). The synthetic versatility of this compound provides a platform for developing highly tailored ligands to optimize these luminescent and magnetic properties.
Future Research Directions and Emerging Challenges
Development of More Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. asbatdigitallibrary.org Future research on the synthesis of 1-(3-chloro-4-fluoropyridin-2-yl)ethanone will prioritize the development of protocols that are not only efficient but also environmentally benign.
Key areas of focus will include:
Alternative Solvents: Moving away from traditional, often hazardous, organic solvents towards greener alternatives like water, ethanol, or ionic liquids is a primary goal. tandfonline.comorganic-chemistry.org Research into on-water or micellar catalysis, where reactions are performed in aqueous media, could offer significant environmental benefits. acs.org
Catalyst Reusability: The development of heterogeneous catalysts, such as metal oxides supported on materials like zirconia or carbon, is a promising avenue. asbatdigitallibrary.orgmdpi.commdpi.com These catalysts can be easily separated from the reaction mixture and recycled multiple times, reducing waste and cost. organic-chemistry.org
Energy Efficiency: Exploring energy-efficient techniques such as microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, thereby reducing energy consumption. frontiersin.orgmdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is fundamental. This involves shifting from stoichiometric reagents to catalytic multicomponent reactions (MCRs), which build complex molecules in a single step from three or more reactants. frontiersin.org
Biocatalysis: A forward-looking approach involves the exploration of enzyme-based catalysts (biocatalysts). ijarsct.co.in Engineering specific enzymes to catalyze the formation of the pyridine (B92270) ring could offer unparalleled selectivity under mild, aqueous conditions, representing a frontier in green chemical synthesis. ijarsct.co.in
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Feature | Traditional Approach | Future Green Protocol |
|---|---|---|
| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, or recyclable ionic liquids |
| Catalyst | Homogeneous, single-use catalysts | Recyclable heterogeneous or biocatalysts |
| Energy Input | Prolonged heating under reflux | Microwave irradiation or room temperature reactions |
| Waste Generation | High, due to stoichiometric reagents and solvent use | Minimized, through high atom economy and catalyst recycling |
| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot multicomponent reactions (MCRs) |
Exploration of Novel Catalytic and Non-Catalytic Reaction Methodologies for Enhanced Regio- and Chemoselectivity
Achieving precise control over the arrangement of functional groups (regioselectivity) and the specific reaction of one functional group in the presence of others (chemoselectivity) is paramount. Future research will explore advanced catalytic and non-catalytic methods to synthesize and functionalize this compound with greater efficiency and precision.
Advanced Catalytic Systems: Transition-metal catalysis, particularly with palladium, rhodium, and copper, offers powerful tools for constructing the polysubstituted pyridine ring. mdpi.comresearchgate.netnih.gov Future work could adapt modern methods like directed C-H activation to install the acetyl group or halogens onto a pre-formed pyridine scaffold with high regioselectivity, potentially shortening synthetic sequences. beilstein-journals.org
Metal-Free Strategies: To circumvent issues of metal contamination in pharmaceutical intermediates, metal-free reaction pathways are highly desirable. organic-chemistry.org Research into cascade reactions, where a series of intramolecular transformations occur sequentially in one pot, can provide rapid access to complex pyridines from simple acyclic precursors. researchgate.net Organocatalysis, using small organic molecules to catalyze the reaction, represents another major avenue for metal-free synthesis.
Controlling Chemoselectivity: In precursors or derivatives of the target molecule, selective transformations are crucial. For instance, in the hydrogenation of a related pyridinecarbonitrile, the choice of solvent and acid additives can be tuned to selectively reduce either the nitrile group to an amine or the pyridine ring to a piperidine, a concept that could be applied to derivatives of this compound. rsc.org Microwave-assisted reactions have also been shown to offer divergent, regioselective synthesis pathways based on the reaction conditions. bohrium.com
Table 2: Potential Methodologies for Enhanced Selectivity
| Methodology | Focus | Potential Advantage |
|---|---|---|
| Rhodium(III) Catalysis | Regioselectivity | High control in coupling alkenes and oximes to form specific pyridine isomers. nih.gov |
| Copper Catalysis | Chemoselectivity | Can be tuned for specific bond formations, such as C-N bond formation in multicomponent reactions. datainsightsmarket.com |
| Metal-Free Annulation | Regio- & Chemoselectivity | Avoids metal contamination; proceeds under mild conditions with high functional group tolerance. mdpi.com |
| C-H Functionalization | Regioselectivity | Allows for direct installation of functional groups onto the pyridine core, reducing the need for pre-functionalized starting materials. beilstein-journals.org |
In-Depth Mechanistic Investigations Utilizing Advanced In-Situ Spectroscopy and Hybrid Theoretical Approaches
A profound understanding of the reaction mechanism is essential for optimizing synthetic protocols. Future investigations will leverage a combination of advanced spectroscopic techniques and computational chemistry to map the intricate pathways involved in the synthesis of this compound.
In-Situ Spectroscopic Monitoring: Techniques such as Raman, FTIR, and NMR spectroscopy allow chemists to observe the reaction as it happens. catalysis.de This real-time monitoring can identify short-lived reaction intermediates and provide kinetic data, which is critical for elucidating the reaction pathway and identifying rate-determining steps. researchgate.net For example, in situ spectroscopy could be used to follow the cyclization step in a multicomponent synthesis, providing insights into how catalysts and reactants assemble.
Hybrid Theoretical Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. unjani.ac.id DFT calculations can be used to model the entire reaction energy profile, visualize transition state structures, and explain the origins of regio- and chemoselectivity. beilstein-journals.orgpku.edu.cn For instance, theoretical studies could predict why a specific substitution pattern on the pyridine ring is favored over others, guiding the rational design of more selective catalysts.
Table 3: Techniques for Mechanistic Investigation
| Technique | Type | Application and Insights Gained |
|---|---|---|
| Raman/FTIR Spectroscopy | In-Situ Spectroscopy | Real-time tracking of bond formations/breakages; identification of key functional group transformations during the reaction. researchgate.net |
| NMR Spectroscopy | In-Situ Spectroscopy | Structural characterization of intermediates; monitoring reactant consumption and product formation for kinetic analysis. |
| Density Functional Theory (DFT) | Theoretical Approach | Calculation of reaction energy profiles; prediction of transition state geometries; rationalization of observed selectivity. unjani.ac.idpku.edu.cn |
| Isotopic Labeling | Experimental Probe | Tracking the fate of specific atoms from reactants to products to confirm reaction pathways and atom migration. |
Expansion of Synthetic Utility in the Construction of Architecturally Complex Molecules
While this compound is a known precursor to kinase inhibitors, its potential as a versatile heterocyclic building block is far from fully exploited. biosynce.comdatainsightsmarket.com Future research will aim to expand its synthetic utility, using it as a scaffold to construct a diverse range of architecturally complex molecules for various applications, including drug discovery and materials science. datainsightsmarket.comwiseguyreports.com
Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of related molecules for structure-activity relationship (SAR) studies. biosynce.com Systematic modification of its functional groups can lead to the discovery of compounds with improved potency or selectivity. nih.gov
Selective Functionalization: The three distinct functional handles—the ketone, the chloro group, and the fluoro group—offer opportunities for selective, stepwise modifications.
The ketone can be a site for condensation reactions, reductions to alcohols, or conversion to other functional groups. acs.org
The chloro substituent is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or amino groups.
The fluoro substituent can also participate in nucleophilic aromatic substitution (SNAr) reactions, often with selectivity different from that of chlorine, enabling differential functionalization. nih.gov
Access to Fused Ring Systems: The reactive sites on the molecule can be used to build fused heterocyclic systems. For example, the ketone and an adjacent ring position could be part of a cyclization reaction to form bicyclic structures, which are common motifs in pharmaceuticals.
Table 4: Synthetic Utility of Functional Groups in this compound
| Functional Group | Potential Reaction Type | Introduced Complexity |
|---|---|---|
| Acetyl (Ketone) | Aldol Condensation, Grignard Reaction, Reduction | Elongation of carbon chain, introduction of new stereocenters, conversion to alcohol. |
| Chloro Substituent | Suzuki/Stille/Sonogashira Cross-Coupling | Introduction of diverse aryl, vinyl, or alkynyl groups. |
| Chloro Substituent | Buchwald-Hartwig Amination | Formation of C-N bonds to introduce substituted amine functionalities. |
| Fluoro Substituent | Nucleophilic Aromatic Substitution (SNAr) | Introduction of alkoxy, amino, or thioether groups. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
